Mildronate

Vue d'ensemble

Description

Le Meldonium, développé en 1970 par Ivars Kalviņš à l'Institut de synthèse organique de Lettonie en URSS, est un médicament vendu sur un marché restreint. Il est principalement distribué dans les pays d'Europe de l'Est comme médicament anti-ischémique . Depuis le 1er janvier 2016, il figure sur la liste des substances interdites aux athlètes par l'Agence mondiale antidopage (AMA). Bien que des débats existent concernant son utilisation comme améliorant des performances sportives, certains athlètes, dont Maria Sharapova, ont été associés à l'utilisation du meldonium .

Applications De Recherche Scientifique

Le Meldonium a des applications diverses :

Optimisation de l'énergie : Il réduit l'accumulation d'acylcarnitines à longue chaîne, empêchant les processus consommateurs d'oxygène dans les tissus ischémiques.

5. Mécanisme d'action

Les effets du Meldonium sont médiés par :

Stabilisation de la SERCA2 : Il protège les myocytes cardiaques en améliorant la fonction de la Ca^2±ATPase (SERCA2), atténuant la perte de SERCA2 et d'hexokinase I induite par l'ischémie.

Déplacement énergétique : En conditions de faible teneur en oxygène, le Meldonium optimise le métabolisme énergétique en favorisant l'oxydation du glucose par rapport à l'oxydation des acides gras.

Mécanisme D'action

Target of Action

Mildronate, also known as Meldonium, primarily targets the carnitine-dependent metabolism . It acts as an inhibitor of carnitine biosynthesis , which plays a crucial role in the transportation and oxidation of fatty acids within the mitochondria .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of L-carnitine , a common supplement used for improving fatty acid metabolism . This inhibition leads to a switch in metabolism from the fatty acids to glucose oxidation . The drug’s action results in a decrease in carnitine transport and a promotion of glucose oxidation .

Biochemical Pathways

This compound affects the biochemical pathways related to energy metabolism. By inhibiting carnitine biosynthesis, it indirectly influences the transportation and oxidation of fatty acids within the mitochondria . This action helps maintain cellular function during ischemic conditions and improves cellular survival . It also results in a regulatory effect on mitochondrial processes and on the expression of nerve cell proteins, which are involved in cell survival, functioning, and inflammation processes .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of loss of tyrosine hydroxylase (TH), stimulation of Notch-3 expression, and decreased expression of ubiquitin, glial fibrillary acidic protein (GFAP), and inducible nitric oxide synthase (iNOS) . These effects provide evidence for the ability of this compound to control the expression of an array of cellular proteins, thus imparting multi-faceted homeostatic mechanisms in neurons and glial cells .

Action Environment

It is known that the drug’s efficacy in treating cardiovascular diseases and its neuroprotective effects are achieved under conditions of ischemia . This suggests that the drug’s action may be influenced by the oxygen levels in the environment, with lower oxygen levels potentially enhancing its efficacy.

Analyse Biochimique

Biochemical Properties

Mildronate is an inhibitor of carnitine-dependent metabolism, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation . By inhibiting the enzyme gamma-butyrobetaine hydroxylase, this compound reduces the synthesis of L-carnitine, leading to a shift from fatty acid oxidation to glycolysis, which is less oxygen-intensive . This shift helps to protect cells under ischemic conditions by reducing the accumulation of toxic fatty acid intermediates and improving glucose utilization . This compound interacts with various enzymes and proteins, including phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. It normalizes the expression of caspase-3, cellular apoptosis susceptibility protein, and inducible nitric oxide synthase, which are activated under ischemic conditions . Additionally, this compound reduces inflammation and oxidative stress in cells, as evidenced by decreased levels of cytokines such as interferon-gamma, interleukin-1, and tumor necrosis factor-alpha . These effects contribute to the overall protective role of this compound in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the enzyme gamma-butyrobetaine hydroxylase, thereby reducing L-carnitine synthesis . This inhibition leads to a decrease in fatty acid oxidation and an increase in glycolysis, which helps to protect cells under ischemic conditions . This compound also interacts with phosphoglycerate kinase 1, promoting its activity and improving glycolysis and pyruvate metabolism . Additionally, this compound has been shown to regulate the expression of neuronal proteins involved in synaptic plasticity and neurogenesis, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can rapidly attenuate neuronal damage and improve survival rates in mice and primary hippocampal neurons under acute hypoxic conditions . Over a longer period, this compound has been found to reduce inflammation and oxidative stress in cells, contributing to its protective effects . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to improve cognitive function and reduce oxidative stress at moderate doses . At higher doses, this compound can cause growth suppression and lipid accumulation in largemouth bass, indicating potential toxic effects . These findings suggest that while this compound has beneficial effects at therapeutic doses, caution should be exercised at higher doses to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily by inhibiting carnitine-dependent fatty acid oxidation . This inhibition leads to a shift towards glycolysis and pyruvate metabolism, which helps to optimize energy production under ischemic conditions . This compound also interacts with enzymes such as phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production . These interactions contribute to the overall metabolic effects of this compound, including improved glucose utilization and reduced fatty acid accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It inhibits the transport of carnitine-dependent fatty acids into the mitochondria, thereby reducing fatty acid oxidation . This compound also possesses a quaternary nitrogen and a negatively charged oxygen, which may allow it to penetrate the brain and exert its neuroprotective effects . The distribution of this compound within cells and tissues is influenced by its interactions with transporters and binding proteins, which help to regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound has been shown to localize to the mitochondria, where it inhibits fatty acid oxidation and promotes glycolysis . Additionally, this compound interacts with phosphoglycerate kinase 1, which translocates to the mitochondria under hypoxic conditions to regulate ATP production . These interactions contribute to the overall activity and function of this compound within specific cellular compartments .

Méthodes De Préparation

Voies de synthèse : Le nom chimique du Meldonium est 2-(2-carboxylato-éthyl)-1,1,1-triméthylhydrazinium. Il peut être synthétisé par différentes voies, notamment les suivantes :

Synthèse à partir de dérivés de l'hydrazine : À partir de dérivés de l'hydrazine, le Meldonium peut être préparé par carboxylation suivie de méthylations.

Conversion de la triméthyllysine : La biosynthèse implique la méthylation des résidus de lysine en triméthyllysine, suivie d'une hydroxylation pour produire du Meldonium.

Production industrielle : La société pharmaceutique lettone Grindeks fabrique le Meldonium, ainsi que plusieurs fabricants génériques.

Analyse Des Réactions Chimiques

Le Meldonium subit plusieurs réactions :

Oxydation : Il peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction sont possibles, bien que moins courantes.

Substitution : Le Meldonium peut participer à des réactions de substitution. Les réactifs et les conditions courants varient en fonction de la réaction spécifique. Les principaux produits formés comprennent des dérivés du Meldonium.

Comparaison Avec Des Composés Similaires

Le Meldonium se distingue par ses propriétés cardioprotectrices et modulatrices de l'énergie. Des composés similaires comprennent d'autres modulateurs métaboliques et des agents anti-ischémiques.

Activité Biologique

Mildronate, also known as meldonium, is a synthetic compound developed in the 1970s originally for treating ischemic heart disease. It functions primarily as an anti-ischemic agent, enhancing cellular metabolism and providing neuroprotective effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and notable research findings.

This compound inhibits the biosynthesis of carnitine, a substance essential for fatty acid metabolism. By reducing carnitine levels, this compound prevents the accumulation of toxic intermediates during fatty acid oxidation, thus protecting cells from oxidative stress and apoptosis. This mechanism is particularly beneficial in conditions characterized by ischemia and metabolic disturbances.

Key Mechanisms:

- Inhibition of Carnitine Biosynthesis : Reduces toxic byproducts in cells.

- Enhanced Energy Metabolism : Improves glucose utilization and mitochondrial function.

- Neuroprotective Effects : Protects neuronal cells from damage in various models of neurodegeneration.

Neuroprotective Properties

Research has demonstrated that this compound exhibits significant neuroprotective effects in various animal models, particularly in conditions such as Parkinson's disease (PD). In a study involving rats with induced PD, this compound administration resulted in:

- Prevention of Dopaminergic Neuron Loss : this compound completely prevented the loss of tyrosine hydroxylase (TH) positive neurons in the striatum.

- Regulation of Neuroimmunological Biomarkers : It modulated the expression of proteins such as GFAP (glial fibrillary acidic protein) and iNOS (inducible nitric oxide synthase), indicating a protective role against neuroinflammation .

Cardioprotective Effects

In models of type 2 diabetes and ischemia-reperfusion injury, this compound has shown promising results:

- Reduction of Ischemic Damage : In isolated rat hearts subjected to ischemia-reperfusion, this compound treatment reduced necrosis zones by approximately 30% .

- Improvement in Glucose Metabolism : Long-term treatment led to decreased blood glucose levels and improved metabolic profiles in diabetic rats .

Fatigue and Quality of Life

A clinical study assessed the impact of this compound on patients with heart failure. The findings included:

- Significant Improvement in Fatigue Levels : Patients reported decreased fatigue and improved emotional well-being after three months of treatment.

- Enhanced Ejection Fraction (EF) : There was a notable increase in EF from 35.88% to 38.03% post-treatment (P<0.0001) .

Table 1: Summary of Key Research Findings on this compound

Table 2: Dosage and Effects of this compound

| Dosage (mg/kg/day) | Biological Effect | Statistical Significance |

|---|---|---|

| 50 | Increased Notch-3 positive cells | p = 0.045 |

| 100 | Decreased GFAP expression | p = 0.01 |

| 1000 | Improved EF and reduced fatigue scores | P<0.0001 |

Case Study 1: Parkinson’s Disease Model

In a controlled experiment with rats induced with PD using 6-OHDA, this compound was administered at doses of 50 mg/kg and 100 mg/kg. Results indicated that the lower dose significantly increased Notch-3 expression compared to controls, suggesting enhanced neurogenesis potential .

Case Study 2: Heart Failure Patients

A cohort study involving patients with heart failure treated with this compound at a dosage of 1000 mg/day showed marked improvements across multiple psychological and physical health metrics. The study concluded that this compound not only enhances cardiac function but also significantly improves patients' quality of life through reduced fatigue and depressive symptoms .

Propriétés

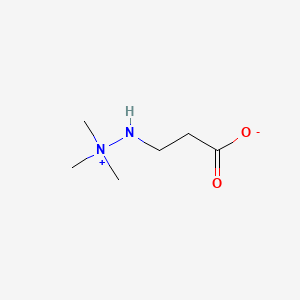

IUPAC Name |

3-[(trimethylazaniumyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBQYTCFVWZSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997497 | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76144-81-5 | |

| Record name | Meldonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76144-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meldonium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076144815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meldonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2,2-trimethyldiazaniumyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELDONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H7UDN6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.